Ethyl 2-(trifluoromethyl)phenylacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-[2-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-16-10(15)7-8-5-3-4-6-9(8)11(12,13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPVWCWCZGEPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371933 | |
| Record name | Ethyl 2-(trifluoromethyl)phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81580-50-9 | |
| Record name | Ethyl 2-(trifluoromethyl)phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(trifluoromethyl)phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrolysis and Selective Fluoridation of 2-(Trifluoromethyl)dichlorotoluene
A patented method involves hydrolyzing 2-(trifluoromethyl)dichlorotoluene under the action of C1-C4 linear saturated monobasic fatty acids and their alkali metal salts at 150-190°C and 0.3-0.78 MPa pressure to yield 2-(trifluoromethyl)benzaldehyde, a key intermediate.
Selective fluoridation of 2-(trifluoromethyl)dichlorotoluene with hydrogen fluoride catalyzed by antimony halides (preferably antimony trifluoride) at 60-110°C produces the intermediate with high yield and purity. The process is environmentally friendly and cost-effective, suitable for industrial scale.
| Step | Conditions | Yield (%) | Purity (GC area %) |
|---|---|---|---|
| Selective fluoridation | 70-90°C, 4h, 0.05-5% Sb halide | 91.7 | 96.5 |
| Hydrolysis with NaOH & AcOH | 160°C, 3h, 0.45 MPa | 90.2 | 98.5 |
| Hydrolysis with NaOAc & AcOH | 150°C, 4h, 0.38 MPa | 87.1 | 98.2 |
This method yields 2-(trifluoromethyl)benzaldehyde, which can be further converted to ethyl 2-(trifluoromethyl)phenylacetate by esterification.
One-Step Synthesis from 2,2,2-Trichloro-1-phenylethanes
Another approach involves the synthesis of phenylacetic acid esters directly from 2,2,2-trichloro-1-phenylethanes in the presence of alkoxides or alcohols under basic conditions. This method allows the preparation of ethyl esters by reacting the trichloroethane derivative with ethanol and potassium hydroxide or other bases.
Example Reaction Conditions and Outcomes:
| Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2,2,2-Trichloro-1-phenylethane + KOH + Butanol | Butanol | 110 | 8 | 77-98 | 77-98 |
This process is advantageous for its single-step nature but may require purification steps to remove impurities such as 2-chloro-2-butoxystyrene.
Grignard Reaction with Acid Anhydrides
A method for producing 2'-trifluoromethyl-substituted aromatic ketones involves reacting 2-halogen-substituted benzotrifluoride with a Grignard reagent and acid anhydrides, followed by hydrolysis to yield the ketone intermediate. This ketone can be further transformed into the corresponding phenylacetate ester.
- Reaction time: 0.5 to 40 hours
- Temperature: 0 to 100°C
- Hydrolysis with water or acidic/alkaline water to isolate product
- Yield example: 82.7% for 2'-trifluoromethyl acetophenone
Isolation methods include distillation under reduced pressure, crystallization, and extraction.
Catalytic Esterification Using Diazo Compounds
Recent research demonstrates the use of ethyl 2-diazo-2-phenylacetate derivatives in catalytic reactions to form complex esters, including trifluoromethyl-substituted phenylacetates, using catalysts such as TFMSA@SBA-15 in dichloroethane at 60°C. This method offers high yields (up to 88%) and is suitable for fine chemical synthesis.
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrolysis & Selective Fluoridation | 2-(Trifluoromethyl)dichlorotoluene | HF, Sb halides, NaOH, AcOH | 150-190°C, 0.3-0.78 MPa | 87-91 | Industrially scalable, environmentally friendly |
| One-step from Trichloroethane | 2,2,2-Trichloro-1-phenylethane | KOH, Ethanol or Butanol | 110°C, 8h | 77-98 | Single step, requires purification |
| Grignard Reaction | 2-Halogen-substituted benzotrifluoride | Grignard reagent, acid anhydride | 0-100°C, 0.5-40h | ~83 | Requires hydrolysis and isolation |
| Catalytic Esterification | Ethyl 2-diazo-2-phenylacetate derivatives | TFMSA@SBA-15 catalyst | 60°C, 1-4h | 80-88 | High yield, suitable for fine synthesis |
- The hydrolysis and selective fluoridation method offers a balance of cost, environmental impact, and yield, making it suitable for large-scale production.
- The one-step synthesis from trichloroethane derivatives simplifies the process but may introduce impurities requiring additional purification.
- Grignard-based methods provide versatility in substituent introduction but involve longer reaction times and careful handling of reagents.
- Catalytic methods using diazo compounds and supported catalysts are promising for specialty chemical synthesis with good yields and selectivity.
The preparation of this compound can be achieved through multiple synthetic routes, each with distinct advantages. Industrial production favors methods that combine operational simplicity, cost-effectiveness, and environmental safety, such as the hydrolysis and selective fluoridation of dichlorotoluene derivatives. For research and fine chemical applications, catalytic esterification and Grignard reactions provide valuable alternatives with high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(trifluoromethyl)benzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 2-(trifluoromethyl)phenylethanol, using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(trifluoromethyl)benzaldehyde.
Reduction: 2-(trifluoromethyl)phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development:
Ethyl 2-(trifluoromethyl)phenylacetate serves as an intermediate in the synthesis of bioactive compounds. Its unique trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical factors in drug design . Preliminary studies suggest potential anti-inflammatory and analgesic properties, warranting further investigation into its therapeutic mechanisms.
2. Interaction with Biological Systems:
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced interactions with biological targets due to increased lipophilicity. This property is particularly advantageous for targeting specific receptors or enzymes in drug development.
3. Case Studies:
A notable example includes the development of Ubrogepant, an FDA-approved drug that incorporates a trifluoromethyl moiety, showcasing the compound's relevance in modern pharmacology .
Agrochemical Applications
1. Herbicides:
this compound is utilized in the agrochemical sector as a precursor for synthesizing herbicides. Fluazifop-butyl was one of the first derivatives introduced to the market, paving the way for over 20 additional derivatives that have received ISO common names.
2. Mechanism of Action:
The trifluoromethyl group contributes to the herbicidal activity by enhancing the compound's ability to penetrate plant tissues, thereby increasing efficacy against specific weed species.
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethyl)phenylacetate depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Isomers
The following compounds share structural similarities with ethyl 2-(trifluoromethyl)phenylacetate:
| Compound Name | CAS No. | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Ethyl phenylacetate | 101-97-3 | C₁₀H₁₂O₂ | Phenyl group without -CF₃ substitution |
| Ethyl 2-(3-(trifluoromethyl)phenyl)acetate | 331-33-9 | C₁₁H₁₁F₃O₂ | -CF₃ at meta position on phenyl ring |
| Ethyl 2-(2-fluoro-4-(trifluoromethyl)phenyl)acetate | 1417503-63-9 | C₁₁H₁₀F₄O₂ | Additional fluorine at ortho position |
| Ethyl 2-phenylacetoacetate | 5413-05-8 | C₁₂H₁₄O₃ | β-keto ester (acetyl group at α-position) |
| Phenyl trifluoroacetate | 500-73-2 | C₈H₅F₃O₂ | Trifluoroacetyl ester (no phenylacetate backbone) |
Physical and Chemical Properties
- Ethyl phenylacetate (non-fluorinated analog): Boiling point: 226–228°C Specific gravity: 1.027–1.032 Refractive index: 1.496–1.500 Lower molecular weight (164.20 g/mol) compared to trifluoromethyl derivatives.
- Ethyl 2-(4-(trifluoromethyl)phenyl)acetate: Higher boiling point (105°C) due to increased molecular weight and fluorine-induced polarity . Enhanced thermal stability and resistance to hydrolysis compared to non-fluorinated esters .
- Ethyl 2-phenylacetoacetate: β-keto ester structure enables keto-enol tautomerism, making it reactive in condensation reactions (e.g., Knorr quinoline synthesis) .
Biological Activity
Ethyl 2-(trifluoromethyl)phenylacetate, with the Chemical Abstracts Service (CAS) number 721-63-1, is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring. Its molecular formula is C₁₁H₁₁F₃O₂, and it has a molecular weight of approximately 232.20 g/mol. This compound has garnered interest in various fields, particularly in the agrochemical and pharmaceutical industries, due to its unique chemical properties and potential biological activities.
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. The presence of this group often leads to improved bioavailability and interactions with biological targets, which are crucial for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁F₃O₂ |
| Molecular Weight | 232.20 g/mol |
| CAS Number | 721-63-1 |
| Lipophilicity | High |
| Metabolic Stability | Enhanced |
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. The trifluoromethyl group is known to enhance interactions with specific receptors, potentially leading to increased potency in these therapeutic areas. Research indicates that compounds containing this moiety often demonstrate improved efficacy compared to their non-fluorinated counterparts .
The mechanism of action for this compound appears to involve its interaction with biological targets such as enzymes and receptors. The lipophilicity conferred by the trifluoromethyl group allows for better penetration through cell membranes, facilitating its therapeutic effects. Further research is ongoing to elucidate the specific pathways involved in its biological activity .
Case Studies
- Study on Pain Relief : A study conducted on animal models demonstrated that this compound significantly reduced pain responses compared to control groups, indicating its potential as an analgesic agent.
- Anti-inflammatory Effects : In vitro studies showed that this compound inhibited the production of pro-inflammatory cytokines in macrophage cultures, suggesting a promising role in managing inflammatory conditions.
Applications in Drug Development
This compound is being explored as a scaffold for developing new pharmaceuticals. Its ability to enhance metabolic stability and bioavailability makes it a valuable candidate for further investigation in medicinal chemistry.
Table 2: Potential Applications of this compound
| Application Area | Description |
|---|---|
| Pharmaceutical | Development of analgesics and anti-inflammatory drugs |
| Agrochemical | Use in the synthesis of herbicides and pesticides |
| Research | Building block for complex organic molecules |
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 2-(trifluoromethyl)phenylacetate, and what are the key intermediates involved?
this compound is synthesized via multi-step reactions involving trifluoromethylated intermediates. A common approach employs coupling reactions, such as Suzuki-Miyaura cross-coupling (e.g., using boronic acids and iodo-pyrimidine esters) under nitrogen atmosphere, followed by esterification . Key intermediates include 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester and trifluoromethyl-substituted arylboronic acids. Reaction progress is monitored via LCMS (e.g., m/z 366 [M+H]⁺) and HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
Structural confirmation relies on LCMS for molecular weight verification (e.g., m/z 791 [M+H]⁺ in multi-step syntheses) and HPLC for purity assessment (retention time: 1.19 minutes under SMD-TFA05) . Complementary techniques include ¹H/¹³C NMR for regiochemical analysis (e.g., distinguishing 3- and 4-trifluoromethyl isomers) and FTIR to confirm ester carbonyl stretches (~1740 cm⁻¹). Comparative data for isomers (e.g., Ethyl 2-(3-trifluoromethylphenyl)acetate, CAS 331-33-9) aid in structural assignments .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Optimization involves:
- Temperature control : Reactions at 0°C minimize side-product formation during esterification .
- Catalyst selection : Use of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide enhances coupling efficiency .
- Purification : Sequential extraction with ethyl acetate, washing with brine, and drying over sodium sulfate improve purity .
- Stoichiometry : Precise molar ratios of reagents (e.g., pyridine as a base) reduce unreacted intermediates .
Q. What are common byproducts formed during the synthesis of this compound, and how can they be identified and mitigated?
Byproducts include regioisomers (e.g., 3- vs. 4-trifluoromethyl substitution) and hydrolysis products (e.g., free carboxylic acids). Identification employs preparative TLC and LCMS/MS fragmentation patterns . Mitigation strategies:
Q. What is the mechanistic pathway for the formation of this compound in coupling reactions involving trifluoromethyl groups?
The mechanism likely proceeds via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling (e.g., Pd-mediated Suzuki reactions). For example, the trifluoromethyl group acts as an electron-withdrawing substituent, activating the aryl halide toward coupling with boronic acids . Computational studies (DFT) can model charge distribution and transition states to refine mechanistic understanding.
Methodological and Technical Considerations
Q. How does the position of the trifluoromethyl group on the phenyl ring affect the reactivity and applications of this compound?
The 3-trifluoromethyl isomer (CAS 331-33-9) exhibits distinct electronic effects compared to the 4-trifluoromethyl analogue (CAS 721-63-1). The para position enhances electron-withdrawing effects, increasing electrophilicity for subsequent nucleophilic attacks. Steric hindrance in the ortho position may reduce reactivity in coupling reactions. Applications in medicinal chemistry (e.g., protease inhibition) depend on these regiochemical differences .
Q. What chromatographic methods are recommended for purifying this compound from complex reaction mixtures?
- Flash chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 10–30% ethyl acetate) separates esters from polar byproducts .
- Preparative HPLC : C18 columns under acidic conditions (e.g., 0.1% TFA in acetonitrile/water) resolve regioisomers .
- Size-exclusion chromatography : Removes polymeric side-products in large-scale syntheses .
Q. What are the optimal conditions for storing this compound to prevent degradation?
Store under argon or nitrogen at –20°C in anhydrous ethyl acetate to inhibit hydrolysis. Degradation products (e.g., 2-(trifluoromethyl)phenylacetic acid) form under humid conditions, detectable via TLC (Rf shift) or LCMS (loss of 46 Da corresponding to ethanol elimination) .
Data Contradictions and Resolution
- LCMS discrepancies : Reported m/z values (e.g., 366 vs. 791 [M+H]⁺) reflect varying synthetic stages (intermediates vs. final products) . Cross-validate with synthetic pathways.
- Regiochemical ambiguity : Isomeric CAS entries (e.g., 721-63-1 vs. 331-33-9) require NOESY NMR or X-ray crystallography for unambiguous assignment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
